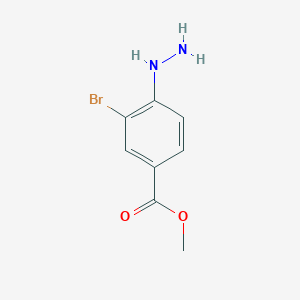

Methyl 3-bromo-4-hydrazinylbenzoate

Description

Methyl 3-bromo-4-hydrazinylbenzoate (CAS: 952285-49-3) is a substituted benzoate ester featuring a bromine atom at the 3-position and a hydrazinyl (-NHNH₂) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇BrN₂O₂, with a molecular weight of 259.06 g/mol .

The bromo group enhances electrophilic aromatic substitution reactivity, while the hydrazinyl group enables participation in condensation, cyclization, or metal-coordination reactions. This dual functionality positions the compound as a versatile precursor in heterocyclic chemistry and drug discovery. Analytical characterization methods for similar compounds include NMR, mass spectrometry, and elemental analysis, as demonstrated in studies on structurally related hydrazinyl derivatives .

Properties

IUPAC Name |

methyl 3-bromo-4-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRFJRYCWBNOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydrazinylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the hydrazinyl group. One common method involves the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 3-bromobenzoate.

Hydrazinylation: The brominated product is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydrazinylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of azo compounds.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-4-hydrazinylbenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Key Observations :

Hydrazinyl vs. Hydroxy Groups :

- The hydrazinyl group in this compound introduces nucleophilic reactivity, enabling participation in Schiff base formation or heterocyclic ring synthesis. In contrast, the hydroxy group in methyl 3-bromo-4-hydroxybenzoate facilitates hydrogen bonding, enhancing solubility in polar solvents .

- Methyl salicylate lacks bromine but contains an intramolecular hydrogen bond between its hydroxy and ester groups, stabilizing its structure and reducing acidity compared to aliphatic hydroxy esters .

Bromo Substituent :

- Bromine in both this compound and methyl 3-bromo-4-hydroxybenzoate acts as a leaving group in substitution reactions. However, the hydrazinyl group’s electron-donating nature may slightly deactivate the aromatic ring compared to the hydroxy group .

Physicochemical Properties

| Property | This compound | Methyl 3-bromo-4-hydroxybenzoate | Methyl salicylate |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | -8 |

| Boiling Point (°C) | Not reported | Not reported | 222 |

| Solubility | Likely polar solvents | Moderate in polar solvents | Low in water |

| Stability | Hydrazinyl group may oxidize | Stable under inert conditions | Stable |

Notes:

- Methyl salicylate’s low melting point (-8°C) and moderate volatility make it suitable for topical applications, whereas brominated analogs are likely solids at room temperature .

- The hydrazinyl group’s susceptibility to oxidation necessitates storage under inert atmospheres for this compound, unlike its hydroxy counterpart .

Research Findings and Limitations

Theoretical calculations (e.g., B3LYP/6-31G(d,p)) for related triazolone derivatives suggest that electron-withdrawing groups like bromo enhance stability, a trend likely applicable to this compound .

Limitations :

- Experimental data on solubility, melting points, and biological activity are lacking in the evidence.

- Comparisons rely on inferred substituent effects rather than direct experimental data.

Biological Activity

Methyl 3-bromo-4-hydrazinylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in various synthetic pathways. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H10BrN3O2

- Molecular Weight : 276.1 g/mol

The synthesis of this compound typically involves the reaction of 3-bromo-4-hydroxybenzoic acid with hydrazine derivatives. The process can be summarized as follows:

- Starting Materials : 3-bromo-4-hydroxybenzoic acid and hydrazine hydrate.

- Reaction Conditions : The reaction is performed under reflux conditions in an appropriate solvent, such as ethanol or methanol.

- Product Isolation : The product is isolated by filtration and recrystallization from suitable solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These values indicate that the compound has a promising potential as an antimicrobial agent, particularly in addressing antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies suggest that the compound may interact with key bacterial enzymes such as tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis in bacteria.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited biofilm disruption properties, making it a candidate for further development as an anti-biofilm agent.

- Research on Synthesis Pathways : Investigations into alternative synthesis pathways for this compound have revealed that modifications in reaction conditions can lead to improved yields and purity. For instance, using microwave-assisted synthesis has shown to reduce reaction times significantly while maintaining high product yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.